- Preparation of 2-aminopyridine compounds useful in treating hyperproliferative diseases, World Intellectual Property Organization, , ,
Cas no 942947-94-6 (5-Bromo-4-chloropyridin-2-amine)

942947-94-6 structure
Nombre del producto:5-Bromo-4-chloropyridin-2-amine
Número CAS:942947-94-6
MF:C5H4BrClN2
Megavatios:207.455658912659
MDL:MFCD12407282
CID:93238
PubChem ID:44181812
5-Bromo-4-chloropyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-4-chloropyridin-2-amine
- 2-Pyridinamine, 5-bromo-4-chloro-
- 5-Bromo-4-chloro-2-aminopyridine
- 5-BROMO-4-CHLORO-2-PYRIDINAMINE
- 5-Bromo-4-chloro-pyridin-2-ylamine
- 2-Amino-4-chloro-5-bromopyridine
- 2-Amino-5-bromo-4-chloroPyridine
- 5-bromo-4-chloro-2-pyridylamine
- 5-Bromo-4-chloro-2-amino pyridine
- PubChem13538
- DDOFUMWLNSICHU-UHFFFAOYSA-N
- 4-Chloro-5-bromopyridine-2-amine
- PB17989
- VP12952
- 5-Bromo-4-chlor
- 5-Bromo-4-chloro-2-pyridinamine (ACI)
- (5-Bromo-4-chloropyridin-2-yl)amine
- MFCD12407282
- 5-Bromo-4-chloropyridin-2-amine, 98%
- AC-907/34104026
- J-517073
- CS-W009193
- AKOS015889463
- 942947-94-6
- AS-18620
- SY030928
- AC-27481
- AM20061634
- SCHEMBL211570
- EN300-192313
- BL010015
- BDBM626074
- FT-0653509
- DTXSID60657711
- S5NXK6YT42
- DB-079845
-
- MDL: MFCD12407282
- Renchi: 1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- Clave inchi: DDOFUMWLNSICHU-UHFFFAOYSA-N
- Sonrisas: BrC1=CN=C(C=C1Cl)N
Atributos calculados
- Calidad precisa: 205.92500
- Masa isotópica única: 205.925
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 101
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 38.9
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.8
- Punto de fusión: 141-147°C
- Punto de ebullición: 271.5°C at 760 mmHg
- Punto de inflamación: 118.038 °C
- índice de refracción: 1.64
- PSA: 38.91000
- Logp: 2.66090
5-Bromo-4-chloropyridin-2-amine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Grupo de embalaje:III
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
- Nivel de peligro:6.1
5-Bromo-4-chloropyridin-2-amine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-4-chloropyridin-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 068874-25g |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | >95% | 25g |
3217.0CNY | 2021-07-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B62050-250mg |
2-Amino-5-bromo-4-chloropyridine |
942947-94-6 | 97% | 250mg |
¥41.0 | 2022-04-28 | |
eNovation Chemicals LLC | D256645-10g |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | 98% | 10g |
$686 | 2024-05-24 | |
Apollo Scientific | OR19535-5g |
2-Amino-5-bromo-4-chloropyridine |
942947-94-6 | 97% | 5g |
£22.00 | 2025-02-19 | |
Ambeed | A116738-10g |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | 97% | 10g |
$21.0 | 2025-02-27 | |
Fluorochem | 079650-10g |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | 97% | 10g |
£73.00 | 2022-03-01 | |
Apollo Scientific | OR19535-1g |
2-Amino-5-bromo-4-chloropyridine |
942947-94-6 | 97% | 1g |
£15.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM689-20g |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | 97% | 20g |
942.0CNY | 2021-08-04 | |
TRC | B678823-500mg |
5-Bromo-4-chloropyridin-2-amine |
942947-94-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM109149-1000g |
5-bromo-4-chloropyridin-2-amine |
942947-94-6 | 98% | 1000g |
$2720 | 2021-08-06 |
5-Bromo-4-chloropyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 14 h, rt
Referencia
- Preparation of aryl lactam kinase inhibitors useful in inhibiting AAK1, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 30 min
Referencia
- A process for preparing 5-bromo-2,4-dichloro-pyridine from 4-chloro-2-pyridinamine, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, rt
Referencia
- Synthesis of Hpk1 degrader anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt
Referencia
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development CandidateJournal of Medicinal Chemistry, 2010, 53(14), 5213-5228,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt
Referencia
- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 12 h, rt
Referencia
- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt
Referencia
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1.5 h, 0 - 10 °C; 2 h, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water
1.2 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1.5 h, 0 - 10 °C; 2 h, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water
Referencia
- Processe to make protein kinase inhibitor N-[4-[4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-N'-(3-fluorophenyl)urea, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 14 h, rt
Referencia
- Preparation of chromenopyridine derivatives for use as adaptor associated kinase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 14 h, rt
Referencia
- Preparation of chromenopyridinyloxyalkylamine derivatives for use as adaptor associated kinase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Referencia
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetonitrile ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referencia
- Tricyclic pyridocarboxamide derivatives as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile
Referencia
- Preparation of chromenopyridine derivatives for use as AAK1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile
Referencia
- Imidazo[1,2-a]pyridine compounds as tyrosine kinase c-Met signal transduction pathway inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell hyperplasia diseases, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Referencia
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild ConditionsJournal of Organic Chemistry, 2021, 86(22), 16144-16150,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referencia
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101,
5-Bromo-4-chloropyridin-2-amine Raw materials
5-Bromo-4-chloropyridin-2-amine Preparation Products
5-Bromo-4-chloropyridin-2-amine Literatura relevante
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
942947-94-6 (5-Bromo-4-chloropyridin-2-amine) Productos relacionados
- 93145-74-5(Isonicotinic acid decyl ester)
- 1249265-26-6(4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole)
- 108347-92-8(Neocarratetraose-41, 43-di-O-sulfate sodium salt)
- 68695-51-2(BENZENEMETHANAMINE, 4-BROMO-N-PHENYL-)
- 1252283-93-4(N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide)
- 477871-93-5(1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone)
- 2194846-87-0(6-cyclopropyl-3-{2-oxo-2-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethyl}-3,4-dihydropyrimidin-4-one)
- 2229106-42-5(3-(1-Amino-2,2-difluorocyclopropyl)-4-nitrophenol)
- 1361777-05-0(2,6-Dichloro-3'-difluoromethoxy-biphenyl)
- 925548-67-0(N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942947-94-6)5-Bromo-4-chloropyridin-2-amine

Pureza:99%
Cantidad:100g
Precio ($):157.0